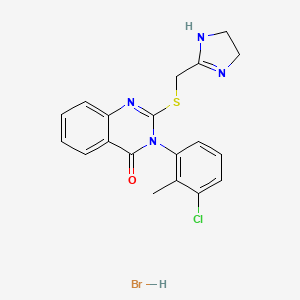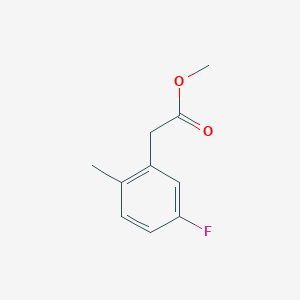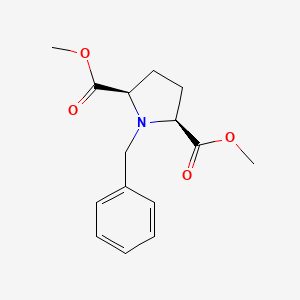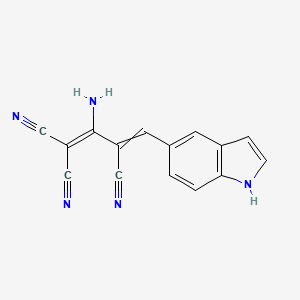![molecular formula C11H5BrN2O3 B12817550 4-Bromo-6-nitrobenzo[cd]indol-2(1h)-one](/img/structure/B12817550.png)
4-Bromo-6-nitrobenzo[cd]indol-2(1h)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-6-nitrobenzo[cd]indol-2(1h)-one is a heterocyclic compound that belongs to the class of benzoindoles. It is characterized by the presence of a bromine atom at the 4th position and a nitro group at the 6th position on the benzoindole ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in various scientific research areas.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-6-nitrobenzo[cd]indol-2(1h)-one typically involves multi-step organic reactions. One common method includes the nitration of benzoindole derivatives followed by bromination. The reaction conditions often require the use of strong acids like sulfuric acid for nitration and bromine or N-bromosuccinimide for bromination .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process might include the use of catalysts and controlled reaction environments to facilitate the nitration and bromination steps efficiently .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-6-nitrobenzo[cd]indol-2(1h)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are frequently used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Amino derivatives where the nitro group is converted to an amino group.
Substitution: Various substituted benzoindole derivatives depending on the nucleophile used.
Scientific Research Applications
4-Bromo-6-nitrobenzo[cd]indol-2(1h)-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-Bromo-6-nitrobenzo[cd]indol-2(1h)-one involves its interaction with molecular targets in biological systems. For instance, it has been shown to induce reactive oxygen species (ROS) over-production, leading to cell membrane damage and down-regulation of ATP and virulence factors in bacteria . This compound can also inhibit biofilm formation and accelerate wound healing in infection models .
Comparison with Similar Compounds
Similar Compounds
6-Nitrobenzo[cd]indole-2(1h)-one: Similar structure but lacks the bromine atom.
4-Bromo-1H-indazole: Similar bromine substitution but different core structure.
2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole: Different core structure but similar biological activities.
Uniqueness
4-Bromo-6-nitrobenzo[cd]indol-2(1h)-one is unique due to the specific positioning of the bromine and nitro groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C11H5BrN2O3 |
|---|---|
Molecular Weight |
293.07 g/mol |
IUPAC Name |
4-bromo-6-nitro-1H-benzo[cd]indol-2-one |
InChI |
InChI=1S/C11H5BrN2O3/c12-5-3-6-9(14(16)17)2-1-8-10(6)7(4-5)11(15)13-8/h1-4H,(H,13,15) |
InChI Key |
NINGWLWRQHZEDX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C=C(C=C3C2=C1NC3=O)Br)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-((2-Oxo-6'-(piperazin-1-yl)-1,2-dihydro-[3,3'-bipyridin]-5-yl)methylene)thiazolidine-2,4-dione 2,2,2-trifluoroacetate](/img/structure/B12817472.png)
![[3,5-Bis(trifluoromethyl)phenyl]methyl-methylidyneazanium](/img/structure/B12817474.png)



![ethyl (1S,2S)-2-[4-(5-iodo-1H-imidazol-4-yl)phenyl]cyclopropane-1-carboxylate](/img/structure/B12817507.png)
![2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxo-5-[2-[(5-sulfonaphthalen-1-yl)amino]ethylamino]pentanoic acid](/img/structure/B12817515.png)






